1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which also contains a difluoromethyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group to the pyrrolidine ring. One common method is the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Addition: The difluoromethyl group can participate in nucleophilic addition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic conditions for deprotection of the Boc group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with active sites or binding pockets. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the Boc group provides protection during synthetic transformations .
Comparison with Similar Compounds
Similar compounds include:
- 1-[(tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid
Compared to these compounds, 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
CAS No. |
2248327-09-3 |
---|---|
Molecular Formula |
C11H17F2NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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